Mcl1-IN-26 was developed through structure-based drug design, leveraging insights from crystallographic studies of Mcl1 bound to other inhibitors. The compound belongs to the class of non-natural peptide inhibitors designed to bind specifically to the hydrophobic pockets of the Mcl1 protein, particularly engaging residues such as Arg263, which are critical for its binding affinity and selectivity over other B-cell lymphoma family members.
The synthesis of Mcl1-IN-26 typically involves a multi-step organic synthesis process. Initial steps focus on constructing the core scaffold that mimics the natural ligands of Mcl1. Notably, the synthesis may include:
The synthesis of Mcl1-IN-26 has been optimized for yield and purity through iterative modifications based on structure-activity relationship studies.
Mcl1-IN-26 features a complex molecular structure characterized by:
The molecular formula, molecular weight, and specific stereochemistry are critical for understanding its pharmacological properties.
Mcl1-IN-26 undergoes specific chemical reactions that are essential for its activity:
The kinetics of these reactions can be quantified using surface plasmon resonance or similar techniques to determine binding affinity (IC50 values).
Mcl1-IN-26 exerts its anti-cancer effects primarily through:
Data from in vitro studies indicate that treatment with Mcl1-IN-26 results in significant increases in cleaved caspase levels, confirming its role in apoptosis induction.
Mcl1-IN-26 exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm purity and structural integrity.
Mcl1-IN-26 has significant implications in cancer research and therapy:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1